(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one (3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 1212787-27-3
VCID: VC7903402
InChI: InChI=1S/C10H15F3O2/c1-3-5-6-15-8(4-2)7-9(14)10(11,12)13/h7H,3-6H2,1-2H3/b8-7-
SMILES: CCCCOC(=CC(=O)C(F)(F)F)CC
Molecular Formula: C10H15F3O2
Molecular Weight: 224.22 g/mol

(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one

CAS No.: 1212787-27-3

Cat. No.: VC7903402

Molecular Formula: C10H15F3O2

Molecular Weight: 224.22 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one - 1212787-27-3

Specification

CAS No. 1212787-27-3
Molecular Formula C10H15F3O2
Molecular Weight 224.22 g/mol
IUPAC Name (Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one
Standard InChI InChI=1S/C10H15F3O2/c1-3-5-6-15-8(4-2)7-9(14)10(11,12)13/h7H,3-6H2,1-2H3/b8-7-
Standard InChI Key CQCDHDOIRRIQSO-FPLPWBNLSA-N
Isomeric SMILES CCCCO/C(=C\C(=O)C(F)(F)F)/CC
SMILES CCCCOC(=CC(=O)C(F)(F)F)CC
Canonical SMILES CCCCOC(=CC(=O)C(F)(F)F)CC

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The IUPAC name (3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one explicitly denotes the Z-configuration of the double bond, the butoxy group at position 4, and the trifluoromethyl ketone at position 1. Synonyms include 4-butoxy-1,1,1-trifluorohex-3-en-2-one and variants specifying stereochemistry . The molecular formula C₁₀H₁₅F₃O₂ and molecular weight 224.22 g/mol align with its hexenone structure .

Comparative Analysis of Analogous Compounds

Structurally related compounds, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (C₆H₇F₃O₂, MW 168.11 g/mol) and 1,1,1-trifluoro-4-methoxy-3-penten-2-one (C₆H₇F₃O₂, MW 168.11 g/mol) , share the α,β-unsaturated trifluoromethyl ketone motif but differ in alkoxy chain length and backbone saturation (Table 1).

Table 1: Comparative Properties of Trifluoromethyl α,β-Unsaturated Ketones

Property(3Z)-4-Butoxy-1,1,1-trifluorohex-3-en-2-one 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one 1,1,1-Trifluoro-4-methoxy-3-penten-2-one
Molecular FormulaC₁₀H₁₅F₃O₂C₆H₇F₃O₂C₆H₇F₃O₂
Molecular Weight (g/mol)224.22168.11168.11
Boiling Point85–87°C (4–6 mmHg)51–53°C (12 mmHg)Not reported
DensityNot reported1.18 g/mLNot reported
Hazard ClassificationIrritant (Xi)Flammable (Flam. Liq. 3)Not reported

Structural Elucidation and Stereochemical Considerations

Z-Configuration and Double Bond Geometry

The (3Z) designation indicates that the higher-priority groups on carbons 3 and 4 of the hexenone backbone reside on the same side of the double bond. This stereochemistry influences dipole interactions and molecular packing, potentially affecting physical properties such as melting point and solubility. The trifluoromethyl group’s strong electron-withdrawing effect polarizes the α,β-unsaturated system, enhancing electrophilicity at the β-carbon .

Spectroscopic Characterization

While experimental spectral data for (3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one remains unpublished, analogs suggest diagnostic features:

  • ¹H NMR: Olefinic protons adjacent to the ketone resonate at δ 6.5–7.5 ppm, split by coupling with the trifluoromethyl group (³J₆.5 Hz) .

  • ¹³C NMR: The carbonyl carbon appears near δ 190 ppm, deshielded by the trifluoromethyl group .

  • IR: Strong C=O stretching at ~1,710 cm⁻¹ and C-F vibrations at 1,100–1,250 cm⁻¹ .

Synthetic Pathways and Manufacturing Techniques

Claisen-Schmidt Condensation

A plausible route involves condensation of butoxyacetone with trifluoroacetic anhydride under basic conditions, analogous to the synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . Stereoselectivity may be achieved using chiral auxiliaries or asymmetric catalysis, though yields for Z-isomers are often lower than for E-isomers due to steric factors.

Aldol Addition Strategies

Physicochemical Properties

Volatility and Solubility

The reported boiling point of 85–87°C at 4–6 mmHg suggests moderate volatility, comparable to longer-chain fluorinated ketones. The butoxy group enhances lipophilicity relative to methoxy or ethoxy analogs, likely reducing aqueous solubility.

Thermal Stability

Trifluoromethyl ketones generally exhibit good thermal stability up to 150°C, but the α,β-unsaturated system may predispose the compound to [4+2] cycloadditions or polymerization at elevated temperatures .

Reactivity Profile and Mechanistic Insights

Michael Addition Reactions

The electron-deficient double bond readily undergoes Michael additions with nucleophiles such as amines or enolates. For example, reaction with benzylamine produces β-amino ketones, valuable intermediates in pharmaceutical synthesis :
R2NH+C4H9OCH2C(=O)CF3R2NCH2C(=O)CF3\text{R}_2\text{NH} + \text{C}_4\text{H}_9\text{O}-\text{CH}_2-\text{C}(=\text{O})-\text{CF}_3 \rightarrow \text{R}_2\text{N}-\text{CH}_2-\text{C}(=\text{O})-\text{CF}_3

Diels-Alder Cycloadditions

The α,β-unsaturated system acts as a dienophile in [4+2] reactions with conjugated dienes, yielding fluorinated cyclohexene derivatives. Regioselectivity favors endo transition states due to secondary orbital interactions with the trifluoromethyl group .

Applications in Organic Synthesis and Industry

Building Block for Heterocycles

Analogous compounds undergo cyclocondensation with hydrazines or hydroxylamines to form pyrazoles and isoxazoles . For instance, reaction with semicarbazide generates trifluoromethyl-substituted pyrazolidinones:
NH2NHCONH2+C4H9OCH2C(=O)CF3Trifluoromethylpyrazolidinone\text{NH}_2\text{NHCONH}_2 + \text{C}_4\text{H}_9\text{O}-\text{CH}_2-\text{C}(=\text{O})-\text{CF}_3 \rightarrow \text{Trifluoromethylpyrazolidinone}

Peptide Synthesis

The ethoxy analog serves as a protecting reagent for carboxylic acids in peptide synthesis . By extension, the butoxy variant may offer improved lipophilicity for membrane-permeable peptide conjugates.

Comparative Analysis with Analogous Compounds

Increasing alkoxy chain length from methoxy to butoxy correlates with:

  • Boiling Point Elevation: +34°C (ethoxy → butoxy at comparable pressures)

  • Lipophilicity: logP increases by ~0.8 per methylene group added

  • Synthetic Utility: Longer chains improve solubility in nonpolar solvents but may hinder crystallization

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